Product packaging for Broussonetine M(Cat. No.:)

Broussonetine M

Cat. No.: B1246857
M. Wt: 347.5 g/mol
InChI Key: WBWMANUPDBBHGO-YYWYGQEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Broussonetine M as a Polyhydroxylated Pyrrolidine (B122466) Alkaloid

This compound is classified as a polyhydroxylated pyrrolidine alkaloid, placing it within the broader group of compounds known as iminosugars. core.ac.uk Iminosugars are polyhydroxylated secondary and tertiary amines that structurally mimic monosaccharides, with a nitrogen atom replacing the oxygen in the ring. researchgate.net The broussonetines represent a specific subgroup of these iminosugars, with over 30 members identified. researchgate.netmdpi.com

Structurally, most broussonetines, including this compound, are characterized by a common (2R, 3R, 4R, 5R)-pyrrolidine moiety. researchgate.netmdpi.com Attached to this core structure is a distinctive 13-carbon side chain at the C-5 position, which can feature various functional groups. researchgate.netmdpi.com Due to this structure, they can be considered analogues of 2,5-dideoxy-2,5-imino-D-mannitol (DMDP). mdpi.com The first total syntheses of this compound were achieved in a convergent, stereocontrolled manner starting from D-serine as the chiral raw material. core.ac.uknih.gov

Natural Occurrence and Isolation from Broussonetia kazinoki Sieb.

This compound is a naturally occurring compound isolated from the branches of Broussonetia kazinoki Sieb., a deciduous tree belonging to the Moraceae family. researchgate.netua.es This plant is found widely distributed across several countries in East Asia, including China, Japan, and Korea, where it has been utilized in traditional folk medicine. core.ac.ukresearchgate.netdoi.org The genus Broussonetia consists of about 30 species, but only a few, including B. kazinoki, have been phytochemically investigated in detail. doi.org The isolation of this compound, along with other related alkaloids, typically involves processing hot water extracts from the branches of the tree. doi.org

Historical Perspective of Broussonetine Discovery and Early Academic Investigations

The discovery of the broussonetine family of alkaloids is a relatively recent development in natural product chemistry. A research group led by Kusano at Osaka University of Pharmaceutical Sciences in Japan was responsible for isolating and identifying over 20 different broussonetines from Broussonetia kazinoki. doi.org

Specifically, this compound was first isolated in 2000 by Kusano's group. researchgate.netmdpi.com Their early investigations revealed its potent inhibitory activity against certain enzymes. researchgate.netmdpi.com Following its discovery, significant academic effort was directed towards its chemical synthesis. core.ac.uknih.gov The first successful total synthesis of this compound was a key milestone, confirming its structure and providing a method to produce the compound for further study without relying on natural extraction. core.ac.uknih.govresearchgate.net These synthetic routes have been noted for their versatility, allowing for the potential creation of various analogues of the natural compound. core.ac.uknih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H37NO5 B1246857 Broussonetine M

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H37NO5

Molecular Weight

347.5 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-[(10S)-10,13-dihydroxytridecyl]-5-(hydroxymethyl)pyrrolidine-3,4-diol

InChI

InChI=1S/C18H37NO5/c20-12-8-10-14(22)9-6-4-2-1-3-5-7-11-15-17(23)18(24)16(13-21)19-15/h14-24H,1-13H2/t14-,15+,16+,17+,18+/m0/s1

InChI Key

WBWMANUPDBBHGO-YYWYGQEZSA-N

Isomeric SMILES

C(CCCC[C@@H]1[C@H]([C@@H]([C@H](N1)CO)O)O)CCCC[C@@H](CCCO)O

Canonical SMILES

C(CCCCC1C(C(C(N1)CO)O)O)CCCCC(CCCO)O

Synonyms

broussonetine M

Origin of Product

United States

Biosynthetic Pathways and Origin of Broussonetine M

Elucidation of the Pyrrolidine (B122466) Core Biosynthesis

The defining feature of broussonetines is their polyhydroxylated pyrrolidine ring, an iminosugar scaffold that mimics natural carbohydrates. nih.gov The biosynthesis of this core structure has been traced back to fundamental metabolic building blocks.

Serine-Derived Precursors in Broussonetine M Biosynthesis

The foundational atoms of the pyrrolidine ring are derived from an amino acid precursor. doi.org Isotopic labeling studies strongly indicate that the C-1, C-2, and C-3 atoms of the broussonetine skeleton originate from serine. doi.orgclockss.org This serine is itself a product of mainstream metabolism, formed from 3-phosphoglycerate, an intermediate in the glycolysis pathway. doi.orglibretexts.org The absolute stereochemistry of the pyrrolidine moiety in most broussonetines, including presumably this compound, is directly related to that of D-serine. doi.orgcsic.es

Enzymatic Transformations Leading to the Iminosugar Scaffold

While the specific enzymatic machinery in Broussonetia kazinoki remains an area of active investigation, the general transformations required to form the iminosugar scaffold are understood. The process involves a series of enzyme-catalyzed reactions that convert the initial precursors into the final cyclized structure. nih.govchemrxiv.org This cascade likely includes condensation, reduction, and intramolecular cyclization steps to form the stable five-membered pyrrolidine ring. rsc.org Biocatalytic studies on other iminosugars have demonstrated that enzymes such as oxidases and reductases are capable of performing the necessary chemical transformations to create these scaffolds. nih.govchemrxiv.org

Origin of the Alkyl Side Chain in this compound

Attached to the pyrrolidine core of this compound is a long, functionalized alkyl side chain, which is critical to its biological activity. researchgate.net The biosynthesis of this lipophilic tail follows a well-established metabolic route.

Acetate-Malonate Pathway Involvement in Side Chain Formation

Research has demonstrated that the long carbon chain of broussonetines is constructed via the acetate-malonate pathway. doi.orgcsic.es This is the same fundamental pathway responsible for the biosynthesis of fatty acids and polyketides. slideshare.netsips.org.in In this process, acetyl-CoA is carboxylated to form malonyl-CoA, which then serves as the two-carbon donor in a series of Claisen condensation reactions to build the growing acyl chain. sips.org.in For broussonetines with an 18-carbon skeleton like Broussonetine J, this results in the formation of a palmitoyl-CoA fragment, which constitutes the bulk of the side chain (carbons C-4 through C-18). doi.orgclockss.org

Condensation Mechanisms for Pyrrolidine Core and Side Chain Integration

The integration of the two major biosynthetic components—the serine-derived core and the acetate-derived side chain—is proposed to occur via a key condensation reaction. doi.org It is hypothesized that the entire 18-carbon skeleton of broussonetines is initially formed by the condensation of serine with palmitoyl-CoA. csic.esclockss.org This mechanism is analogous to the well-known biosynthetic pathway for sphingolipids, such as sphingosine (B13886) and phytosphingosine, which also involves the condensation of serine with a long-chain fatty acyl-CoA. csic.esclockss.org

Isotopic Labeling Studies in Broussonetine Biosynthesis Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors in a living organism, providing definitive evidence for biosynthetic pathways. beilstein-journals.orgnih.gov Feeding experiments using isotopically labeled compounds have been instrumental in deciphering the origins of the broussonetine carbon skeleton. doi.orgclockss.org

In a pivotal study, Broussonetia kazinoki plantlets were fed with [1-¹³C]glucose. doi.orgclockss.org The subsequently isolated Broussonetine J was analyzed using ¹³C-NMR spectroscopy to determine the pattern of carbon-13 enrichment. The results showed a regular incorporation pattern in the alkyl side chain, with enrichment observed at alternating carbons (C-4, C-6, C-8, C-10, C-12, C-14, C-16, and C-18). clockss.org This pattern is the hallmark of the acetate-malonate pathway. doi.orgclockss.org Conversely, the C-1, C-2, and C-3 atoms of the pyrrolidine core showed an irregular labeling pattern consistent with their derivation from serine, which is formed from glucose via 3-phosphoglyceric acid. doi.orgclockss.org These findings provide strong support for the dual biosynthetic origin of the broussonetine family of alkaloids. doi.org

Table 1: Biosynthetic Precursors of Broussonetine Alkaloids

MoietyPrecursorMetabolic OriginReference
Pyrrolidine Core (C1-C3)SerineGlycolysis (via 3-Phosphoglycerate) doi.org, clockss.org
Alkyl Side Chain (C4-C18)Palmitoyl-CoAAcetate-Malonate Pathway csic.es, doi.org

Table 2: Summary of Isotopic Labeling Study on Broussonetine J

Labeled Precursor FedAnalytical MethodKey ObservationConclusionReference
[1-¹³C]Glucose¹³C-NMR SpectroscopyRegular ¹³C enrichment at alternating carbons (C4-C18) of the side chain.The side chain is formed via the acetate-malonate pathway. clockss.org
[1-¹³C]Glucose¹³C-NMR SpectroscopyIrregular ¹³C enrichment at C1, C2, and C3 of the pyrrolidine core.The pyrrolidine core is derived from serine. doi.org, clockss.org

Chemical Synthesis and Stereochemical Control of Broussonetine M and Its Analogues

Retrosynthetic Analysis of Broussonetine M

A common retrosynthetic strategy for this compound hinges on disconnecting the molecule into two primary fragments: the polyhydroxylated pyrrolidine (B122466) core and the chiral alkyl side chain. mdpi.comresearchgate.net This convergent approach allows for the independent synthesis of each piece, followed by their coupling in a later step.

The analysis reveals that the precursor to this compound can be an intermediate alkene, which is formed via a cross-metathesis (CM) reaction. mdpi.comresearchgate.net This key disconnection simplifies the target to two building blocks: a vinyl-substituted pyrrolidine (pyrrolidine 13) and a chiral alcohol bearing a terminal double bond (alcohol 15). mdpi.com

The Pyrrolidine Core : The chiral pyrrolidine ring (13) can be traced back to a sugar-derived cyclic nitrone, specifically the D-arabinose-derived cyclic nitrone (14). mdpi.comresearchgate.netresearchgate.net This leverages the inherent stereochemistry of the starting sugar to establish three of the four stereocenters on the pyrrolidine ring. The fourth stereocenter is established with high diastereoselectivity during the addition of a vinyl Grignard reagent to the nitrone. mdpi.com

The Side Chain : The chiral alcohol side chain (15) is disconnected at the C-C bond formed during an allylation reaction. mdpi.com This leads back to a simple aldehyde (16), whose stereocenter can be installed using an asymmetric allylation method, such as the Keck asymmetric allylation. mdpi.comresearchgate.net

This retrosynthetic pathway is highly versatile, as variations in the starting sugar-derived nitrone or the enantiomer of the allylation catalyst can provide access to a wide array of stereoisomers of this compound. mdpi.com

**3.2. Total Synthesis Approaches to this compound

The first total synthesis of this compound was accomplished starting from D-serine. mdpi.comresearchgate.netresearchgate.net This initial approach established a foundational route to the broussonetine class of alkaloids. However, subsequent methodological developments have focused on creating more flexible and efficient strategies capable of producing not just the natural product but also its various analogues for biological screening. mdpi.com A significant advancement has been the shift towards a general synthetic strategy that employs sugar-derived cyclic nitrones, which has proven effective for constructing numerous broussonetine family members. mdpi.comresearchgate.net This modern approach offers a more convergent and modular route, facilitating the synthesis of libraries of related compounds for structure-activity relationship studies. mdpi.com

A cornerstone of modern this compound synthesis is the use of sugar-derived cyclic nitrones as chiral synthons. mdpi.comnih.govresearchgate.netdntb.gov.ua These building blocks are attractive because they are readily prepared from inexpensive starting sugars and carry the stereochemical information of the sugar into the final product. researchgate.net

For the synthesis of natural (+)-Broussonetine M, a five-membered cyclic nitrone derived from D-arabinose (D-arabino-nitrone 14) serves as the key starting material for the pyrrolidine core. mdpi.comresearchgate.net The synthesis of these nitrones from the corresponding aldoses is a practical, multi-step process that can be performed on a large scale. researchgate.net The crucial step in forming the pyrrolidine ring involves the diastereoselective addition of a vinyl organometallic reagent to this nitrone. This reaction proceeds with high selectivity, establishing the final stereocenter of the pyrrolidine core trans to the adjacent substituents. mdpi.comnih.gov The versatility of this method is highlighted by the use of different enantiomeric and diastereomeric sugar-derived nitrones (e.g., from L-arabinose, L-lyxose, or L-xylose) to construct the corresponding stereoisomeric pyrrolidine cores. mdpi.comresearchgate.net

Two powerful asymmetric reactions are pivotal to the stereocontrolled synthesis of this compound and its analogues: Keck asymmetric allylation and olefin cross-metathesis (CM). mdpi.comresearchgate.netresearchgate.netnih.gov

Keck Asymmetric Allylation is employed to construct the chiral alcohol side chain with a defined stereochemistry. mdpi.com The synthesis begins with the Swern oxidation of a protected butanediol (B1596017) to furnish an aldehyde (16). This aldehyde then undergoes an enantioselective Keck allylation, which uses a chiral titanium-BINOL complex as a catalyst. mdpi.com The choice of the BINOL ligand, either (S)-BINOL or (R)-BINOL, dictates the stereochemical outcome, allowing for the synthesis of either enantiomer of the resulting homoallylic alcohol (15 or ent-15) with high enantiomeric excess. mdpi.com

Cross-Metathesis (CM) serves as the key coupling reaction to join the pyrrolidine core and the alkyl side chain. mdpi.comresearchgate.net The vinyl-substituted pyrrolidine (13), prepared from the cyclic nitrone, is reacted with the chiral alcohol (15) in the presence of a ruthenium catalyst, such as a Grubbs' catalyst. This reaction efficiently forms a new carbon-carbon double bond, linking the two fragments. A final hydrogenation step reduces the double bond and removes protecting groups to yield the target this compound. This CM strategy is highly effective for installing various side chains onto the pyrrolidine core, making it a versatile tool for creating analogues. mdpi.comresearchgate.net

Utilization of Sugar-Derived Cyclic Nitrones as Chiral Building Blocks

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

A major strength of the synthetic strategy utilizing sugar-derived nitrones is its adaptability for the stereoselective synthesis of a wide range of this compound stereoisomers. mdpi.comresearchgate.netnih.gov By systematically varying the stereochemistry of both the pyrrolidine core and the side chain, chemists can access a comprehensive set of isomers for biological evaluation.

The configuration of the pyrrolidine ring is determined by the choice of the starting sugar-derived cyclic nitrone. mdpi.com For example, using D-arabino-nitrone leads to the natural configuration of the pyrrolidine core, while starting with L-arabino-nitrone, L-lyxo-nitrone, or L-xylo-nitrone provides access to epimeric pyrrolidine structures. mdpi.comresearchgate.net

ProductStarting NitroneStarting AlcoholOverall Yield
This compound (3) D-arabino-nitrone (14)(S)-alcohol (15)28%
ent-10'-epi-Broussonetine M L-arabino-nitrone (ent-14)(S)-alcohol (15)31%
ent-Broussonetine M (ent-3) L-arabino-nitrone (ent-14)(R)-alcohol (ent-15)29%
ent-3,10'-di-epi-Broussonetine M L-lyxo-nitrone (ent-3-epi-14)(S)-alcohol (15)26%
ent-3-epi-Broussonetine M L-lyxo-nitrone (ent-3-epi-14)(R)-alcohol (ent-15)27%
2-epi-Broussonetine M L-xylo-nitrone (2-epi-14)(R)-alcohol (ent-15)27%
Data sourced from Molecules (2019). mdpi.com

The synthesis of the unnatural l-enantiomer (B50610) of this compound, known as ent-Broussonetine M, demonstrates the power and symmetry of the established synthetic strategy. mdpi.comresearchgate.netnih.gov This is achieved by simply inverting the chirality of the starting materials.

Preparation of Pyrrolidine Core Stereoisomers

The stereochemistry of the polyhydroxylated pyrrolidine ring is crucial for the biological activity of broussonetine alkaloids. Synthetic strategies have been developed to access various stereoisomers of the pyrrolidine core of this compound, enabling a deeper understanding of its biological function.

A predominant strategy involves the use of chiral precursors derived from carbohydrates. Cyclic nitrones derived from sugars are versatile starting materials for constructing the pyrrolidine core with specific stereochemistry. researchgate.net For instance, the synthesis of natural this compound utilizes a D-arabinose-derived cyclic nitrone. researchgate.netox.ac.uk By employing enantiomeric or diastereomeric sugar-derived nitrones, chemists can systematically access different stereoisomers of the pyrrolidine ring. Syntheses starting from L-arabino-nitrone, L-lyxo-nitrone, and L-xylo-nitrone have been successfully employed to generate enantiomeric and diastereomeric analogues of the this compound pyrrolidine core. researchgate.netox.ac.ukresearchgate.net

Another effective approach begins with amino acids, such as D-serine. core.ac.uk This method involves a sequence of stereocontrolled transformations to build the pyrrolidine ring. Key steps in one such synthesis include the reaction of a D-serine-derived Weinreb amide with a Grignard reagent, followed by a stereoselective reduction to establish a key secondary alcohol. core.ac.uk Subsequent mesylation and acid-induced cyclization, involving the cleavage of protecting groups and an intramolecular nucleophilic substitution, afford the desired polyhydroxylated pyrrolidine core. core.ac.uk

The Petasis borono-Mannich reaction offers another route to functionalized pyrrolidines. researchgate.netresearchgate.net This reaction can be used to stereoselectively introduce the amino group, and subsequent chemo- and regioselective O-mesylation followed by intramolecular SN2 cyclization yields the fully functionalized pyrrolidine moiety. researchgate.netresearchgate.net The choice of starting materials and reaction conditions in these methods allows for the deliberate preparation of a library of pyrrolidine core stereoisomers for biological evaluation. nih.gov

Starting MaterialKey Synthetic ApproachResulting Pyrrolidine Core Stereochemistry
D-arabinose-derived nitroneNitrone cycloaddition/reductionCore of natural (+)-Broussonetine M
L-arabinose-derived nitroneNitrone cycloaddition/reductionCore of ent-Broussonetine M
L-lyxo-nitroneNitrone cycloaddition/reductionCore of 3-epi-ent-Broussonetine M
L-xylo-nitroneNitrone cycloaddition/reductionCore of 2-epi-Broussonetine M analogues
D-serineWeinreb amide chemistry, intramolecular SN2 cyclizationCore of natural (+)-Broussonetine M and D

Control of C-10' Hydroxyl Stereochemistry and its Synthetic Implications

The stereochemistry of the hydroxyl group at the C-10' position of the alkyl side chain significantly influences the glycosidase inhibitory activity and selectivity of this compound and its analogues. ox.ac.uk Consequently, controlling this stereocenter has been a critical focus in their total synthesis.

A highly effective method for establishing the stereochemistry of the remote C-10' hydroxyl group is the Keck asymmetric allylation. researchgate.netresearchgate.netox.ac.ukresearchgate.net This reaction involves the addition of an allylic stannane (B1208499) to an aldehyde in the presence of a chiral catalyst, typically derived from BINOL, to produce a homoallylic alcohol with high enantioselectivity. In the synthesis of this compound, an appropriate aldehyde representing the terminal portion of the side chain undergoes Keck allylation to install the C-10' hydroxyl group with the desired (R) or (S) configuration. ox.ac.ukresearchgate.net

For example, in a synthesis of this compound starting from a D-arabinose-derived cyclic nitrone, the side chain was constructed separately using a Keck asymmetric allylation as the key step to define the C-10' stereocenter. researchgate.netox.ac.uk Similarly, Brown's asymmetric allylation has been used to prepare the homoallylic alcohol precursor for the side chain of this compound. core.ac.uk The resulting alcohol can then be further elaborated and coupled with the pyrrolidine core.

The synthetic accessibility of both enantiomers of the C-10' hydroxyl group allows for the creation of epimeric analogues. Studies have shown that both the configuration of the pyrrolidine ring and the stereochemistry at C-10' play a crucial role in determining the potency and specificity of glycosidase inhibition. ox.ac.uk For instance, natural this compound and its 10'-epimer exhibit potent inhibition of β-glucosidase and β-galactosidase, whereas their enantiomers are potent inhibitors of α-glucosidase. ox.ac.uk This highlights the synthetic importance of controlling this stereocenter to develop selective glycosidase inhibitors.

Asymmetric ReactionSubstrateOutcome
Keck Asymmetric AllylationAldehyde precursor of the side chainControlled formation of the (R) or (S) C-10' hydroxyl group
Brown Asymmetric AllylationAldehyde precursor of the side chainStereoselective synthesis of the homoallyl alcohol for the side chain

Development of Synthetic Analogues of this compound

The synthesis of analogues of this compound is essential for exploring the structure-activity relationship (SAR) and developing compounds with improved potency and selectivity. Strategies have focused on modifying the two key structural components: the pyrrolidine ring and the alkyl side chain.

Strategies for Modifying the Pyrrolidine Ring System

Modification of the pyrrolidine ring primarily involves altering its stereochemistry or the pattern of hydroxylation. As discussed previously (Section 3.3.2), a powerful strategy is to start from different sugar-derived cyclic nitrones. researchgate.netresearchgate.netmdpi.com Enantiomers and diastereomers of common sugars like arabinose, xylose, lyxose, and ribose serve as readily available chiral pools. mdpi.comnih.gov The conversion of these sugars into cyclic nitrones provides access to a wide array of polyhydroxylated pyrrolidine cores with varied stereochemical arrangements. researchgate.netnih.gov

Another approach involves chemical transformations on a common pyrrolidine intermediate. For example, inversion of stereocenters can be achieved through oxidation-reduction sequences or by exploiting neighboring group participation during nucleophilic substitution reactions. ox.ac.uk The use of different protecting group strategies can also influence the outcome of stereoselective reactions. For instance, the choice between silyl (B83357) and benzoyl protecting groups has been shown to affect the stereochemical outcome of bromide introduction at C5 of a pyranose precursor, which in turn dictates the stereochemistry of the resulting pyrrolidine ring after cyclization. ox.ac.uk

The synthesis of analogues is not limited to stereoisomers. It is also possible to prepare analogues with different numbers or positions of hydroxyl groups, or to introduce other functional groups onto the pyrrolidine ring to probe interactions with target enzymes. researchgate.net

Synthetic Methodologies for Diversifying the Alkyl Side Chain

The long alkyl side chain of this compound is a prime target for modification to tune the compound's lipophilicity and interaction with the hydrophobic channels of glycosidase enzymes. The most versatile and widely used method for diversifying this side chain is the olefin cross-metathesis (CM) reaction. researchgate.netcore.ac.ukbeilstein-journals.org

This strategy typically involves the synthesis of a pyrrolidine core containing a terminal alkene (e.g., an allyl or butenyl group) and coupling it with a variety of terminally unsaturated side-chain fragments using a ruthenium-based catalyst, such as the Grubbs catalyst. core.ac.ukbeilstein-journals.org This convergent approach allows for the late-stage introduction of diverse side chains, making it highly efficient for creating a library of analogues. beilstein-journals.org By varying the structure of the olefinic coupling partner, analogues with different chain lengths, degrees of unsaturation, and terminal functional groups can be readily prepared. nih.govbeilstein-journals.org

For example, the syntheses of Broussonetines D and M have been achieved by coupling a common pyrrolidine-derived olefin with different alkene side-chain fragments via cross-metathesis. core.ac.uk This methodology has also been instrumental in preparing analogues of Broussonetine W, where variations in side chain length were explored. nih.gov The cross-metathesis reaction can sometimes produce a mixture of E/Z isomers, which can be either separated or hydrogenated to yield the corresponding saturated side chain. core.ac.uk

Approaches to Synthesize Sphingolipid-Derived Pyrrolidine Alkaloids

This compound and its congeners are considered sphingolipid-derived alkaloids due to their structural resemblance to sphingolipids, which are key components of cell membranes and play roles in signal transduction. preprints.orgwikipedia.org The synthesis of analogues that more closely mimic natural sphingolipids or phytosphingosines is an area of active research.

Synthetic approaches to these molecules often start from carbohydrate templates, leveraging their inherent chirality. researchgate.net For instance, D- and L-erythrofuranose have been used as starting materials. researchgate.net A key transformation in these syntheses is the aza-Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement that can establish multiple contiguous stereocenters with high diastereoselectivity. researchgate.net This reaction is crucial for constructing the core backbone of the sphingolipid-like target.

Following the rearrangement, cross-metathesis is often employed to install the characteristic long alkyl chain, similar to the strategies used for other broussonetine analogues. researchgate.netresearchgate.net The final pyrrolidine ring is typically formed via an intramolecular nucleophilic substitution (SN2) process, where a suitably positioned leaving group is displaced by the nitrogen atom to close the five-membered ring. researchgate.netresearchgate.net This combination of stereoselective rearrangement, metathesis, and cyclization provides a powerful platform for accessing a variety of sphingolipid-derived pyrrolidine alkaloids. researchgate.net

Mechanism of Action and Molecular Interactions of Broussonetine M

Inhibition of Glycosidases: Transition State Mimicry Hypothesis

Glycoside hydrolases are highly proficient enzymes that catalyze the cleavage of glycosidic bonds with significant rate enhancements. nih.gov This catalytic prowess is achieved by binding the substrate's transition state with exceptionally high affinity. nih.gov The transition state of glycoside hydrolysis is fleeting and possesses an oxocarbenium ion-like character. nih.gov

The inhibitory action of Broussonetine M and other iminosugars is largely attributed to the "transition state mimicry" hypothesis. nih.govresearchgate.net According to this hypothesis, these inhibitors are designed to structurally and electronically resemble the transition state of the glycosidase-catalyzed reaction. researchgate.netresearchgate.net By mimicking this high-energy intermediate, they can bind to the enzyme's active site with high affinity, acting as potent competitive inhibitors. nih.gov The protonated nitrogen atom of the pyrrolidine (B122466) ring in this compound mimics the positive charge of the oxocarbenium ion in the transition state. The hydroxyl groups on the pyrrolidine ring are positioned to interact with the same active site residues that stabilize the transition state of the natural substrate.

Evidence supporting this hypothesis comes from the observation that minor structural changes in the inhibitor or the enzyme's active site can have a profound impact on the binding affinity, mirroring the sensitivity of the enzymatic reaction to similar changes. nih.gov Furthermore, the high affinity of these inhibitors is thought to be largely driven by favorable enthalpic contributions, which is consistent with the binding of a transition state analog. nih.gov

Molecular Basis of Enzyme-Broussonetine M Binding

The potent and often selective inhibition of glycosidases by this compound is a direct result of specific molecular interactions within the enzyme's active site. The binding is characterized by a network of hydrogen bonds and, in some cases, hydrophobic interactions.

The polyhydroxylated pyrrolidine core of this compound is crucial for its binding. The hydroxyl groups form multiple hydrogen bonds with polar amino acid residues in the active site of the target glycosidase. These residues typically include aspartic acid, glutamic acid, tyrosine, and arginine. ox.ac.uk For instance, in studies with various glycosidases, iminosugar inhibitors have been shown to form hydrogen bonds with key residues that act as the catalytic nucleophile and the acid/base catalyst. ox.ac.uk

Identification of Specific Enzyme Targets within Glycosidase Families

Research has demonstrated that this compound and its stereoisomers exhibit selective inhibition against various glycosidases. The specificity of inhibition is highly dependent on the stereochemistry of both the pyrrolidine ring and the hydroxyl group on the alkyl side chain. ox.ac.ukresearchgate.netresearchgate.net

Natural this compound is a potent inhibitor of β-glucosidase and β-galactosidase from bovine liver. nih.govnih.gov In contrast, its enantiomer, ent-broussonetine M, is a selective and potent inhibitor of rice α-glucosidase and rat intestinal maltase. ox.ac.uknih.govnih.gov This highlights the critical role of the absolute configuration of the pyrrolidine core in determining whether the inhibitor targets β- or α-glycosidases.

Further studies on analogues of this compound have provided more insight into its target specificity. For example, broussonetine W, a related natural product, is a highly selective and potent inhibitor of β-galactosidase. rsc.org The configuration at the C-3 position of the pyrrolidine ring has been identified as being essential for α-glucosidase inhibition. nih.gov

The following interactive table summarizes the inhibitory activity of this compound and its analogues against various glycosidases.

CompoundEnzymeSourceIC₅₀ (µM)
This compound β-GlucosidaseBovine Liver6.3 ox.ac.uknih.gov
β-GalactosidaseBovine Liver2.3 ox.ac.uknih.gov
β-GalactosidaseBovine Liver8.1 nih.gov
10'-epi-Broussonetine M β-GlucosidaseBovine Liver0.8 ox.ac.uknih.gov
β-GalactosidaseBovine Liver0.2 ox.ac.uknih.gov
ent-Broussonetine M α-GlucosidaseRice1.2 ox.ac.uknih.gov
MaltaseRat Intestine0.29 ox.ac.uknih.gov
ent-10'-epi-Broussonetine M α-GlucosidaseRice1.3 ox.ac.uknih.gov
MaltaseRat Intestine18 ox.ac.uknih.gov
(+)-Broussonetine W β-Galactosidase0.03 rsc.org
ent-(+)-Broussonetine W α-Glucosidase0.047 rsc.org
Broussonetine I β-Glucosidase2.9 researchgate.net
ent-Broussonetine I α-Glucosidase0.33 researchgate.net
ent-Broussonetine J2 α-Glucosidase0.53 researchgate.net

Cellular and Subcellular Mechanisms of Action in Non-Clinical Models

In non-clinical models, the effects of this compound are a consequence of its ability to inhibit specific glycosidases within cellular and subcellular compartments. By inhibiting these enzymes, this compound can interfere with various cellular processes that are dependent on correct glycoprotein (B1211001) processing and glycosphingolipid metabolism.

Pharmacokinetic studies at the single-cell level in vivo have shown that small molecule inhibitors can rapidly distribute within tissues and accumulate in their target cellular compartments, such as the nucleus, within minutes of administration. nih.gov While these studies were not conducted specifically with this compound, they provide a general framework for understanding how such inhibitors might behave in a complex biological system. The distribution and efficacy of an inhibitor like this compound in a cellular context would depend on factors such as its ability to cross cell membranes and its concentration in the vicinity of the target glycosidases, which can be located in the endoplasmic reticulum, Golgi apparatus, lysosomes, or on the cell surface.

The inhibition of α-glucosidases in the endoplasmic reticulum, for instance, can disrupt the folding and quality control of newly synthesized glycoproteins, which is a mechanism of action for some iminosugar-based antiviral agents. acs.org Inhibition of lysosomal glycosidases can affect the catabolism of glycoconjugates, a therapeutic strategy for certain lysosomal storage disorders. The specific cellular outcomes of this compound treatment in non-clinical models are therefore directly linked to the function of the particular glycosidases it inhibits within those cells.

Structure Activity Relationship Sar Studies of Broussonetine M Analogues

Influence of the Polyhydroxylated Pyrrolidine (B122466) Ring Configuration on Glycosidase Specificity and Potency

The stereochemistry of the hydroxyl groups on the pyrrolidine ring is a primary determinant of the inhibitory profile of Broussonetine M analogues. nih.govresearchgate.netresearchgate.netnih.govdntb.gov.ua The natural configuration of this compound, which possesses a (2R, 3R, 4R, 5R)-pyrrolidine core derived from D-arabinose, is associated with potent inhibition of β-glycosidases. nih.govdntb.gov.ua

Systematic studies involving the synthesis of various stereoisomers have revealed that the configuration of the pyrrolidine core is critical for enzyme selectivity. nih.govresearchgate.net Analogues synthesized with the natural D-arabinose-derived core, such as this compound itself, consistently demonstrate stronger inhibition against β-glucosidase and β-galactosidase. nih.govdoi.org In contrast, their enantiomers, which possess an L-arabinitol (LAB) or L-DMDP-like core, exhibit a dramatic switch in selectivity, becoming potent inhibitors of α-glucosidases while losing most of their activity against β-glycosidases. nih.govresearchgate.netresearchgate.netnih.govdntb.gov.ua This highlights the critical role of the absolute configuration of the polyhydroxylated pyrrolidine ring in dictating glycosidase specificity. nih.govresearchgate.netresearchgate.netnih.govdntb.gov.ua

The biological activity is dictated by the stereochemistry at all carbon atoms of the pyrrolidine ring system, which can adopt conformations that mimic different sugar substrates, thereby inhibiting corresponding enzymes like α-mannosidases or α-galactosidases. beilstein-journals.org

Compound/IsomerPyrrolidine Core OriginPrimary Target Enzyme(s)Potency (IC₅₀)
This compound D-arabinoseβ-Glucosidase, β-Galactosidase6.3 µM, 2.3 µM nih.gov
ent-Broussonetine M L-arabinoseα-Glucosidase, Rat Maltase1.2 µM, 0.29 µM nih.gov
(+)-Broussonetine W D-arabinoseβ-Galactosidase0.03 µM researchgate.net
ent-Broussonetine W L-arabinoseα-Glucosidase0.047 µM researchgate.net

Role of the C-10' Hydroxyl Group on Inhibitory Specificity and Potency

Beyond the pyrrolidine core, the stereochemistry of substituents on the long alkyl side chain also plays a significant role in modulating inhibitory activity. Specifically, the configuration of the hydroxyl group at the C-10' position has been shown to have a substantial impact on potency. nih.govresearchgate.netnih.govdntb.gov.ua

Natural this compound features a C-10' hydroxyl group with an (R) configuration. Synthetic studies have created its epimer, 10'-epi-Broussonetine M, which has an (S) configuration at this position. nih.gov When tested against β-glycosidases, 10'-epi-Broussonetine M displayed a marked increase in inhibitory potency compared to the natural product. nih.govresearchgate.netdntb.gov.ua For instance, 10'-epi-Broussonetine M was found to be a more potent inhibitor of both β-glucosidase (IC₅₀ = 0.8 µM) and β-galactosidase (IC₅₀ = 0.2 µM) than this compound itself (IC₅₀ = 6.3 µM and 2.3 µM, respectively). nih.govresearchgate.netnih.gov

This demonstrates that while the pyrrolidine core determines the class of enzyme inhibited (α- vs. β-glycosidase), the stereochemistry of remote functional groups on the side chain can be manipulated to fine-tune the potency of this inhibition. nih.gov

CompoundC-10' Configurationβ-Glucosidase IC₅₀ (µM)β-Galactosidase IC₅₀ (µM)
This compound R6.3 nih.gov2.3 nih.gov
10'-epi-Broussonetine M S0.8 nih.gov0.2 nih.gov

Stereochemical Implications for Target Selectivity (e.g., α- vs. β-glycosidase)

One of the most striking findings from SAR studies of this compound and related compounds is the decisive role of the pyrrolidine core's absolute stereochemistry in determining selectivity between α- and β-glycosidases. nih.govresearchgate.netresearchgate.netnih.govdntb.gov.ua This principle is a cornerstone of their chemical biology.

Analogues possessing the natural (2R, 3R, 4R, 5R) configuration, derived from D-sugars, consistently act as inhibitors of β-glycosidases. nih.govresearchgate.net This includes natural this compound and Broussonetine W. nih.govresearchgate.net In a remarkable display of stereochemical control, simply inverting all the stereocenters of the pyrrolidine core to create the enantiomeric (2S, 3S, 4S, 5S) structure completely flips the enzyme selectivity. nih.govresearchgate.netresearchgate.netnih.gov These enantiomers, such as ent-Broussonetine M and ent-Broussonetine W, become selective and potent inhibitors of α-glucosidases, while their inhibitory activity against β-glycosidases is drastically reduced or eliminated. nih.govresearchgate.netresearchgate.netnih.govdntb.gov.ua

This "stereochemical switch" is a powerful illustration of the precise, three-dimensional complementarity required for enzyme-inhibitor binding. The D-configured pyrrolidine mimics the transition state of β-glycosidic bond cleavage, while the L-configured core mimics that of α-glycosidic bond cleavage.

Enantiomeric PairConfigurationSelective Inhibition TargetIC₅₀ (µM)
This compound D-seriesβ-Galactosidase2.3 nih.gov
ent-Broussonetine M L-seriesα-Glucosidase1.2 nih.gov
(+)-Broussonetine W D-seriesβ-Galactosidase0.03 researchgate.net
ent-Broussonetine W L-seriesα-Glucosidase0.047 researchgate.net

Design Principles for Novel Iminosugar Analogs based on the this compound Scaffold

The extensive SAR studies on this compound and its analogues have furnished a clear set of design principles for creating novel, potent, and selective glycosidase inhibitors. nih.govresearchgate.netbeilstein-journals.org These principles guide the rational design of new therapeutic candidates based on the privileged pyrrolidine scaffold.

Key design principles include:

Control of α/β Selectivity: The absolute configuration of the polyhydroxylated pyrrolidine ring is the primary determinant of selectivity. A D-sugar-derived core (e.g., from D-arabinose) should be used to target β-glycosidases, while an L-sugar-derived core (e.g., from L-arabinose) should be employed to target α-glycosidases. nih.govresearchgate.netox.ac.uk

Potency Tuning via Side Chain Stereochemistry: The stereochemistry of remote functional groups on the alkyl side chain, such as the C-10' hydroxyl group, can be modified to fine-tune inhibitory potency without altering the primary α/β selectivity. nih.govresearchgate.netnih.gov For β-glycosidase inhibitors, a 10'(S) configuration appears to be more potent than the natural 10'(R) configuration. nih.gov

Modulation of Activity via Side Chain Functionalization: The length of the alkyl side chain and the presence, position, and type of functional groups (e.g., hydroxyls, ketones, aryl groups) can be varied to modulate potency and selectivity against specific enzyme subtypes. researchgate.netdoi.org

Synthetic Accessibility: Versatile and convergent synthetic strategies are essential for producing a wide range of analogues. The use of sugar-derived cyclic nitrones for constructing the pyrrolidine core, combined with cross-metathesis reactions for installing diverse side chains, provides a powerful platform for generating libraries of novel iminosugars for SAR studies. nih.govbeilstein-journals.orgcolab.ws

These principles allow medicinal chemists to rationally design iminosugar analogues with desired inhibitory profiles, moving beyond random screening to a more targeted approach in the discovery of new enzyme inhibitors. ox.ac.uknih.gov

Advanced Research Methodologies in Broussonetine M Studies

Spectroscopic Techniques for Structural Elucidation of Broussonetine M and Analogues (e.g., NMR, HRMS)

The definitive identification and structural elucidation of this compound and its synthetic analogues rely heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). researchgate.netnih.gov These methods provide a comprehensive picture of the molecule's atomic composition and three-dimensional arrangement.

NMR spectroscopy is indispensable for determining the precise structure of complex organic molecules. researchgate.net One-dimensional (1D) NMR experiments, such as ¹H-NMR and ¹³C-NMR, provide crucial information about the chemical environment of hydrogen and carbon atoms, respectively. nih.gov For instance, the ¹H-NMR and ¹³C-NMR spectra of synthetic this compound have been shown to be consistent with those reported for previously synthesized batches. nih.gov In the analysis of this compound analogues, such as (2S,3R,4S,5R)-2,3,4-trihydroxyl-5-((10'S)-10',13'-(dihydroxyl)dec-1-yl) pyrrolidine (B122466), specific chemical shifts (δ) and coupling constants (J) in the NMR spectra allow researchers to map out the connectivity and stereochemistry of the molecule. nih.gov Two-dimensional (2D) NMR experiments further clarify these assignments by showing correlations between different nuclei.

HRMS is a critical tool used alongside NMR to confirm the elemental composition of a compound with high accuracy. nih.govrsc.org It measures the mass-to-charge ratio (m/z) of an ion, allowing for the determination of a precise molecular weight and, consequently, the molecular formula. nih.gov For example, the HRMS (ESI) analysis of a this compound analogue yielded an exact mass that was in very close agreement with its calculated theoretical mass, confirming its elemental formula as C₁₈H₃₈O₅N⁺. nih.gov

Table 1: Spectroscopic Data for a this compound Analogue (2S,3R,4S,5R)-2,3,4-trihydroxyl-5-((10'S)-10',13'-(dihydroxyl)dec-1-yl) pyrrolidine

TechniqueParameterObserved Data
¹H-NMR (400 MHz, CD₃OD)Chemical Shifts (δ, ppm)4.08 (d, J = 2.0 Hz, 1H), 3.99–3.88 (m, 3H), 3.71 (m, 1H), 3.60–3.50 (m, 3H), 3.31–3.27 (m, 1H), 1.93–1.76 (m, 2H), 1.71–1.28 (m, 20H)
Reference nih.gov
¹³C-NMR (100 MHz, CD₃OD)Chemical Shifts (δ, ppm)80.8, 76.5, 72.3, 68.7, 65.5, 63.1, 58.6, 38.4, 34.8, 33.1, 30.8, 30.7, 30.6, 30.4, 30.3, 29.9, 27.8, 26.8
Reference nih.gov
HRMS (ESI)Calculated for C₁₈H₃₈O₅N⁺ [M+H]⁺348.27445
Found348.27429
Reference nih.gov

Enzymatic Assays for Glycosidase Inhibition (e.g., IC50 determination)

Enzymatic assays are fundamental for quantifying the inhibitory activity of this compound and its analogues against various glycosidase enzymes. researchgate.net These assays measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor to determine its potency. nih.gov The most common metric derived from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Studies have shown that this compound is a potent inhibitor of β-galactosidase from bovine liver, with a reported IC50 value of 8.1 μM. nih.gov Further enzymatic assays revealed that synthetic this compound and its analogues exhibit a range of inhibitory activities against different glycosidases. researchgate.net For example, synthetic this compound demonstrated potent inhibition of β-glucosidase (IC50 = 6.3 μM) and β-galactosidase (IC50 = 2.3 μM). nih.govnih.gov The stereochemistry of the molecule plays a critical role in its inhibitory specificity and potency. The enantiomer of this compound, ent-broussonetine M, is a selective and potent inhibitor of rice α-glucosidase and rat intestinal maltase. nih.govnih.gov This highlights how the configuration of both the polyhydroxylated pyrrolidine ring and the hydroxyl group on the long alkyl side chain influences the compound's interaction with specific enzymes. nih.govox.ac.uk

Table 2: Glycosidase Inhibitory Activity (IC50) of this compound and Analogues

CompoundEnzymeSourceIC50 (μM)Reference
This compoundβ-GlucosidaseBovine Liver6.3 nih.govnih.gov
β-GalactosidaseBovine Liver2.3 nih.govnih.gov
ent-Broussonetine Mα-GlucosidaseRice1.2 nih.govnih.gov
MaltaseRat Intestine0.29 nih.govnih.gov
10'-epi-Broussonetine Mβ-GlucosidaseBovine Liver0.8 nih.govresearchgate.net
β-GalactosidaseBovine Liver0.2 nih.govresearchgate.net

Cell-Based Assays for Investigating Biological Effects (e.g., proliferation, apoptosis) in Non-Clinical Settings

To investigate the broader biological effects of compounds like this compound beyond direct enzyme inhibition, researchers utilize a variety of cell-based assays in non-clinical, or laboratory, settings. sciencellonline.com These assays are crucial for understanding how a compound affects fundamental cellular processes such as cell growth (proliferation) and programmed cell death (apoptosis). bdbiosciences.comnih.gov

Proliferation assays measure the rate of cell division. bdbiosciences.com Common methods include the BrdU (5-bromo-2'-deoxyuridine) incorporation assay, which directly measures new DNA synthesis, and assays that detect specific proliferation markers like Ki-67. sciencellonline.comnih.gov Apoptosis assays are used to quantify the extent and timing of programmed cell death. sciencellonline.com Key events measured include the activation of caspases (enzymes central to the apoptotic process), changes in the cell membrane, and DNA fragmentation, which can be detected by methods like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling). nih.govlicorbio.comnih.gov Research into analogues of this compound has indicated that their antiproliferative profile is an area of significant interest, with studies revealing that the cytotoxic activity strongly depends on the stereochemistry of the pyrrolidine substituents and the length of the side chain. researchgate.net These assays provide a functional readout of what is occurring inside a cell when exposed to a test compound, offering insights into potential therapeutic applications or cytotoxic effects. bdbiosciences.com

Computational Chemistry and Molecular Docking for Binding Mode Analysis

Computational chemistry, and specifically molecular docking, has become a powerful tool for understanding how inhibitors like this compound interact with their target enzymes at a molecular level. nih.govbohrium.com Molecular docking uses sophisticated algorithms to predict the preferred orientation and conformation of a ligand (the inhibitor) when it binds to the active site of a protein (the enzyme). researchgate.net

This in silico approach provides valuable insights into the binding mode, helping to explain the specificity and potency observed in enzymatic assays. nih.gov The process involves generating a three-dimensional model of the ligand and the target protein and then systematically sampling different binding poses. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. bohrium.com For classes of compounds related to this compound, such as other iminosugar derivatives, molecular docking studies have been employed to reveal differences in their docking modes compared to parent compounds, providing a structural basis for their inhibitory profiles. ox.ac.uk These computational analyses are instrumental in structure-activity relationship (SAR) studies and can guide the rational design of new, more potent, and selective glycosidase inhibitors. ox.ac.ukresearchgate.net

Future Directions and Research Challenges

Elucidation of Broader Biological Target Profiles beyond Glycosidases

While the primary focus of Broussonetine M research has been its interaction with glycosidases, preliminary studies suggest that its biological activity may extend to other targets. O-alkylation of this compound analogues has been shown to produce compounds with exquisite selectivity that extends beyond glycosidase inhibition, demonstrating immunosuppressant and antibacterial activities. ox.ac.uk This indicates that the this compound scaffold could serve as a template for developing agents with diverse biological functions.

Future research should, therefore, aim to systematically screen this compound and its derivatives against a wide array of biological targets. This includes other enzyme families, receptors, and ion channels to uncover novel mechanisms of action. Such studies could reveal unexpected therapeutic applications for this class of compounds. Feeding experiments utilizing [1-13C]glucose have suggested that the biosynthesis of broussonetines follows pathways similar to those for sphingosine (B13886) and phytosphingosine, hinting at potential interactions with lipid metabolism pathways that warrant further exploration. researchgate.net

Comprehensive Investigation of Specific Signaling Pathways Modulated by this compound in Academic Models

The inhibitory action of this compound on glycosidases can have significant downstream effects on various cellular signaling pathways. Understanding these effects is crucial for predicting both the therapeutic efficacy and potential side effects of this compound-based drugs. Cells rely on intricate signaling pathways, which are complex networks of proteins, to sense and respond to their environment. elifesciences.org These pathways, such as the MAPK/ERK and PI3K/AKT pathways, are often dysregulated in diseases like cancer and are critical for processes like cell cycle progression and apoptosis. nih.gov

Future academic models, including cell culture and animal studies, should be employed to dissect the specific signaling cascades affected by this compound. nih.gov For instance, given the role of glycosidases in glycoprotein (B1211001) processing, it is plausible that this compound could modulate signaling pathways dependent on correctly folded and glycosylated receptors. Mathematical and computational models can be powerful tools to simulate and analyze the complex biochemical interactions within these pathways, helping to understand the system's dynamics and the effects of inhibitors. nih.govnih.gov By constructing mechanistic models, researchers can gain insights into the functional consequences of inhibiting specific glycosidases and how this might alter downstream signaling events. mdpi.com

Rational Design and Synthesis of Highly Selective and Potent this compound Analogues

The synthesis of various this compound analogues has provided valuable insights into its structure-activity relationship (SAR). researchgate.net Studies have shown that both the stereochemistry of the polyhydroxylated pyrrolidine (B122466) ring and the configuration of the hydroxyl group on the alkyl side chain significantly influence the potency and specificity of glycosidase inhibition. nih.gov For example, the natural form of this compound is a potent inhibitor of β-glucosidase and β-galactosidase, while its enantiomer selectively inhibits α-glucosidase and rat intestinal maltase. researchgate.netnih.gov

The development of highly selective and potent analogues is a key objective for translating this compound into a clinical candidate. ox.ac.uk A crucial aspect of this is the strategic modification of its structure. Cross-metathesis has proven to be a versatile method for introducing diverse side chains, allowing for the synthesis of a wide range of both naturally occurring broussonetines and their analogues. beilstein-journals.org The synthesis of analogues with varying side chain lengths and different configurations of the pyrrolidine core has been instrumental in exploring the SAR of this class of compounds. nih.gov Future efforts should focus on computational modeling and synthetic chemistry to design analogues with optimized binding to specific glycosidase targets, thereby enhancing their therapeutic index and minimizing off-target effects. acs.org

Table 1: Glycosidase Inhibition by this compound and its Analogues

CompoundTarget EnzymeIC₅₀ (µM)Source
This compound (Natural)β-glucosidase6.3 researchgate.netnih.gov
This compound (Natural)β-galactosidase2.3 researchgate.netnih.gov
ent-Broussonetine Mrice α-glucosidase1.2 researchgate.netnih.gov
ent-Broussonetine Mrat intestinal maltase0.29 researchgate.netnih.gov
10'-epi-Broussonetine Mβ-glucosidase0.8 researchgate.netnih.gov
10'-epi-Broussonetine Mβ-galactosidase0.2 researchgate.netnih.gov
ent-10'-epi-Broussonetine Mrice α-glucosidase1.3 researchgate.netnih.gov
ent-10'-epi-Broussonetine Mrat intestinal maltase18 researchgate.netnih.gov
(+)-Broussonetine Wβ-galactosidase0.03 nih.gov
ent-(+)-Broussonetine Wα-glucosidase0.047 nih.gov

Deeper Understanding of Biosynthetic Enzymes for Chemoenzymatic Synthesis

Chemoenzymatic synthesis, which combines the efficiency and selectivity of enzymatic reactions with the versatility of chemical synthesis, offers a powerful approach for producing complex molecules like this compound and its analogues. monash.edubeilstein-journals.org The enzymes involved in the biosynthetic pathways of natural products are particularly valuable as they often catalyze reactions on complex scaffolds with high regio- and stereoselectivity. uni-bayreuth.denih.gov

A significant challenge in this area is the identification and characterization of the specific enzymes involved in the biosynthesis of this compound. While the general biosynthetic route is thought to be similar to that of sphingolipids, the individual enzymatic steps remain largely unknown. researchgate.net Future research should focus on discovering and characterizing these biosynthetic enzymes. monash.edu This knowledge would not only provide a deeper understanding of how these molecules are produced in nature but also enable their use as biocatalysts for the efficient and environmentally friendly synthesis of this compound and novel analogues. monash.edu Plant type III polyketide synthases, for example, have demonstrated the ability to accept various substrates to create unnatural products, highlighting the potential of biosynthetic enzymes in generating chemical diversity. nih.gov

Exploration of this compound as a Chemical Probe in Biological Systems

A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or organismal context. nih.gov To qualify as a chemical probe, a compound should exhibit high potency, selectivity, and evidence of target engagement in a cellular setting. nih.gov this compound and its highly selective analogues have the potential to be developed into valuable chemical probes for investigating the roles of specific glycosidases in various biological processes. researchgate.net

The development of this compound-based chemical probes would require the synthesis of derivatives that retain high affinity and selectivity for their target enzyme while also incorporating features that allow for their detection or manipulation, such as fluorescent tags or photo-crosslinking groups. A well-characterized chemical probe, along with a structurally similar but inactive negative control, can be a powerful tool to dissect the roles of its target protein in complex biological systems. semanticscholar.org By using this compound as a chemical probe, researchers could gain a more precise understanding of the physiological and pathological functions of individual glycosidases, potentially uncovering new therapeutic targets and strategies.

Q & A

Basic: What experimental protocols are recommended for the initial identification and characterization of Broussonetine M?

To confirm the identity of this compound, researchers should employ a multi-modal analytical approach:

  • Structural elucidation : Combine NMR (¹H, ¹³C, 2D-COSY/HMBC) and high-resolution mass spectrometry (HRMS) to verify molecular structure .
  • Purity assessment : Use HPLC with UV/RI detection and report retention times relative to known standards. Include chromatograms in supplementary materials .
  • Reference existing data : Cross-validate spectral data with prior studies on Broussonetia genus compounds to minimize redundancy .

Basic: How should researchers design preliminary bioactivity assays for this compound?

  • Target selection : Prioritize assays aligned with this compound’s reported bioactivities (e.g., anti-inflammatory, enzyme inhibition). Use positive/negative controls (e.g., indomethacin for COX-2 assays) .
  • Dose-response curves : Test ≥5 concentrations in triplicate to establish IC₅₀/EC₅₀ values. Include error bars (standard deviation) and statistical significance (p < 0.05 via t-test) .
  • Replicability : Document full protocols (e.g., incubation times, solvent controls) to enable independent verification .

Advanced: What methodologies resolve contradictions in this compound’s reported mechanism of action across studies?

  • Comparative analysis : Replicate conflicting studies under standardized conditions (e.g., cell lines, assay kits) to isolate variables .
  • Pathway mapping : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement in proposed pathways (e.g., NF-κB, MAPK) .
  • Data triangulation : Combine in vitro, in silico (molecular docking), and proteomics data to assess consistency .

Advanced: How can structural optimization of this compound improve target specificity?

  • SAR studies : Synthesize analogs with modifications to the lactone ring or glycosidic side chains. Test against off-target receptors .
  • Computational modeling : Use molecular dynamics simulations to predict binding affinities and ADMET properties .
  • Crystallography : Co-crystallize derivatives with target enzymes (e.g., α-glucosidase) to guide rational design .

Advanced: What statistical approaches are critical for interpreting heterogeneous bioactivity data?

  • Meta-analysis : Aggregate data from independent studies using random-effects models to account for variability .
  • Multivariate regression : Identify confounding factors (e.g., solvent polarity, cell passage number) impacting activity .
  • Error propagation : Quantify uncertainties in IC₅₀ calculations using Monte Carlo simulations .

Basic: What are the best practices for synthesizing this compound in a reproducible manner?

  • Stepwise documentation : Report reaction conditions (temperature, catalysts), purification steps (column chromatography gradients), and yields .
  • Batch consistency : Characterize ≥3 independent synthesis batches via melting point, NMR, and HPLC to confirm reproducibility .
  • Ethical sourcing : Use authenticated plant material or commercially available precursors with certificates of analysis .

Advanced: How should researchers design in vivo studies to validate this compound’s efficacy?

  • Model selection : Prioritize disease models with translational relevance (e.g., streptozotocin-induced diabetes for α-glucosidase studies) .
  • Pharmacokinetics : Include bioavailability assessments (plasma half-life, tissue distribution) via LC-MS/MS .
  • Ethical compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification and blinding protocols .

Basic: What analytical techniques are essential for assessing this compound’s stability under varying conditions?

  • Forced degradation : Expose the compound to heat, light, and pH extremes. Monitor degradation products via UPLC-QTOF .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 1–3 months and compare to controls .

Advanced: How can researchers evaluate the novelty and significance of this compound-focused projects?

Apply the FINER criteria :

  • Feasible : Ensure access to specialized equipment (e.g., NMR, animal facilities).
  • Novel : Use SciFinder to confirm unexplored analogs or mechanisms .
  • Relevant : Align with gaps in natural product drug discovery (e.g., understudied enzyme targets) .

Advanced: What strategies mitigate bias in comparative studies of this compound analogs?

  • Blinded assays : Assign compound codes to prevent experimenter bias during data collection .
  • Diverse cell lines : Test analogs across multiple lineages (e.g., HEK293, HepG2) to assess generalizability .
  • Open data : Share raw datasets (e.g., spectral files, dose-response curves) in public repositories .

Key Considerations for Methodological Rigor

  • Data transparency : Publish supplementary materials with raw data, instrument parameters, and statistical code .
  • Peer validation : Pre-register studies on platforms like Open Science Framework to solicit feedback .
  • Ethical compliance : Obtain institutional approvals for biological sourcing and animal/human studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.